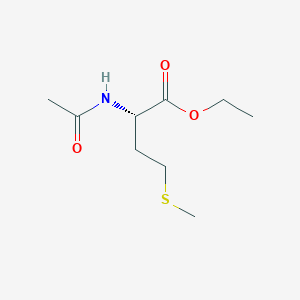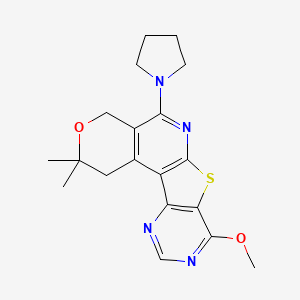
N-acetyl-L-methionine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-L-methionine ethyl ester is a derivative of the amino acid L-methionine It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-L-methionine ethyl ester can be synthesized through the esterification of N-acetyl-L-methionine. One common method involves the reaction of N-acetyl-L-methionine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Enzymatic methods using aminoacylase in organic solvents have also been explored for the enantioselective synthesis of N-acetyl-L-methionine .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-L-methionine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: N-acetyl-L-methionine ethyl alcohol.
Substitution: Various N-acyl derivatives of L-methionine ethyl ester.
Aplicaciones Científicas De Investigación
N-acetyl-L-methionine ethyl ester has several applications in scientific research:
Biology: It is studied for its role in protein synthesis and as a potential antioxidant.
Industry: It is used in the production of pharmaceuticals and as a food additive.
Mecanismo De Acción
The mechanism of action of N-acetyl-L-methionine ethyl ester involves its conversion to N-acetyl-L-methionine and subsequently to L-methionine in the body. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for the synthesis of other important biomolecules . The acetyl group may also confer additional stability and bioavailability to the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-L-cysteine ethyl ester: Similar in structure but contains a thiol group instead of a thioether group.
N-acetyl-L-tyrosine ethyl ester: Contains a phenolic group instead of a thioether group.
N-acetyl-L-phenylalanine ethyl ester: Contains a benzyl group instead of a thioether group.
Uniqueness
N-acetyl-L-methionine ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties. The thioether group is susceptible to oxidation, making it a useful probe for studying oxidative stress and related biochemical pathways .
Propiedades
Número CAS |
59587-10-9 |
|---|---|
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |
Clave InChI |
HWRSILOQIXCGQU-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCSC)NC(=O)C |
SMILES canónico |
CCOC(=O)C(CCSC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)



![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)



![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)

